molecular formula C18H25N3S B3919115 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine

2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine

Cat. No. B3919115
M. Wt: 315.5 g/mol
InChI Key: FDSLAHVMWSFTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells and is a promising target for the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

TAK-659 works by inhibiting the activity of 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine, which is a key enzyme involved in the signaling pathways of B cells. 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine plays a critical role in the activation of B cells, which are a type of white blood cell that produce antibodies. By inhibiting 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine, TAK-659 can block the activation of B cells and prevent the production of antibodies. This mechanism of action makes TAK-659 a promising target for the treatment of diseases where B cells play a role, such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been studied extensively in preclinical models. TAK-659 has been shown to be a potent inhibitor of 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine, which leads to a decrease in B cell activation and antibody production. In addition, TAK-659 has been shown to have anti-tumor effects in preclinical models of cancer. These effects are thought to be due to the inhibition of 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine, which plays a critical role in the activation of B cells and the production of antibodies.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its potency as a 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine inhibitor. This makes it a valuable tool for studying the role of 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine in various diseases and for developing new therapies that target 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine. However, one limitation of TAK-659 is its complex synthesis process, which can make it difficult to obtain in large quantities. In addition, TAK-659 has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet well understood.

Future Directions

There are several future directions for the study of TAK-659. One area of research is the development of new therapies that target 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine. TAK-659 has shown promising results in preclinical models of cancer and autoimmune disorders, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of research is the study of the role of 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine in other diseases, such as infectious diseases and neurological disorders. TAK-659 may be a valuable tool for studying the role of 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine in these diseases and for developing new therapies that target 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine.

Scientific Research Applications

TAK-659 has been studied extensively for its potential use in scientific research. The compound has been shown to be a potent inhibitor of 2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine, which makes it a promising target for the treatment of various diseases. TAK-659 has been studied in preclinical models of cancer, autoimmune disorders, and other diseases, and has shown promising results in these studies.

properties

IUPAC Name

2-tert-butylsulfanyl-N-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3S/c1-14-6-5-7-16(10-14)17-20-12-15(13-21-17)11-19-8-9-22-18(2,3)4/h5-7,10,12-13,19H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSLAHVMWSFTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=N2)CNCCSC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine
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2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine
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2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine
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2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine
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2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine
Reactant of Route 6
2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine

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